N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide
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Overview
Description
Scientific Research Applications
Gold-Catalyzed Annulations of N-Aryl Ynamides
Tsai, Wang, Kulandai Raj, and Liu (2018) discuss the use of N-aryl ynamides in gold-catalyzed annulations to form 6H-indolo[2,3-b]quinoline derivatives. This method has been applied to access naturally occurring alkaloids, showcasing the versatility of the compound in synthetic chemistry (Tsai, Wang, Kulandai Raj, & Liu, 2018).
Amination Reactions with Palladium/Imidazolium Salt Systems
Grasa, Viciu, Huang, and Nolan (2001) utilized nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions. They demonstrate the applicability of these reactions in synthesizing complex molecules, including N-aryl-substituted indoles, which aligns with the scientific research interests in N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide (Grasa, Viciu, Huang, & Nolan, 2001).
Novel Indole-Based Hybrid Oxadiazole Scaffolds
Nazir, Abbasi, Aziz‐ur‐Rehman, et al. (2018) synthesized and analyzed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. Their research contributes to understanding the potential therapeutic applications of these compounds in drug design (Nazir, Abbasi, Aziz‐ur‐Rehman, et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-33(31,32)19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPRUKSSDIHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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